molecular formula C20H22N6O4S B2476293 N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1421584-48-6

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2476293
CAS No.: 1421584-48-6
M. Wt: 442.49
InChI Key: KTKCFRUWZUZLOZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a tetrazole carboxamide core, a privileged structure in drug discovery known to contribute to molecular recognition and binding affinity . The specific incorporation of an N-cyclopentyl group is a common feature in bioactive compounds, as the cyclopentyl ring can enhance pharmacokinetic properties by influencing a molecule's metabolic stability and membrane permeability . Furthermore, the 3-methoxyphenylsulfonamido moiety suggests potential for targeted protein interaction, as sulfonamide groups are frequently found in enzyme inhibitors . Tetrazole-carboxamide derivatives have demonstrated a range of biological activities in scientific studies, including investigation as anti-allergic agents . The structural features of this compound suggest it may serve as a valuable chemical probe or a starting point for the development of novel therapeutic agents, particularly in areas such as oncology and immunology. Researchers can utilize this high-purity compound for in vitro binding assays, mechanism-of-action studies, and as a building block in the synthesis of more complex chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-[4-[(3-methoxyphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-30-17-7-4-8-18(13-17)31(28,29)24-15-9-11-16(12-10-15)26-23-19(22-25-26)20(27)21-14-5-2-3-6-14/h4,7-14,24H,2-3,5-6H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKCFRUWZUZLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, with the CAS number 1421584-48-6, is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the tetrazole family, which is known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula : C20H22N6O4S
  • Molecular Weight : 442.5 g/mol
  • Structure : The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This structural motif is often associated with various biological activities.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities.

  • Antibacterial Properties :
    • A study reported that various tetrazole derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics like ciprofloxacin .
    • Another investigation highlighted that introducing specific substituents on the tetrazole ring could enhance antibacterial efficacy, particularly against resistant strains .
  • Antifungal Properties :
    • The compound's structural analogs have demonstrated effectiveness against fungal pathogens, including Candida albicans and Aspergillus species. The incorporation of a methoxy group has been linked to increased antifungal activity .

Anti-inflammatory Effects

Tetrazole derivatives are also noted for their anti-inflammatory properties. Research on related compounds has shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Emerging data suggest that certain tetrazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Study 1: Antimicrobial Efficacy of Tetrazole Derivatives

In a comparative study of several tetrazole compounds, this compound was evaluated alongside known antibiotics. Results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values ranging from 50 to 100 µg/mL .

Study 2: Anti-inflammatory Potential

A series of experiments were conducted to assess the anti-inflammatory effects of tetrazole derivatives in vitro. The results demonstrated that the tested compounds could effectively reduce inflammation markers in cultured human cells, suggesting their potential use in treating conditions like arthritis and other inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their pharmacological properties. Tetrazoles are known for their ability to mimic carboxylic acids, which can enhance the bioavailability of drugs by improving their solubility and permeability.

Potential Therapeutic Uses

  • Anticancer Activity : Research indicates that tetrazole compounds can exhibit cytotoxic effects against various cancer cell lines. The specific substitution patterns in N-cyclopentyl-2-(4-(3-methoxyphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide may enhance its selectivity and potency against tumor cells.
  • Anti-inflammatory Properties : Certain sulfonamide derivatives have shown promise in reducing inflammation, suggesting that this compound could be investigated for its anti-inflammatory effects.
  • Antimicrobial Activity : The presence of sulfonamide groups often correlates with antimicrobial properties. This compound may be evaluated for its efficacy against bacterial and fungal pathogens.

Structure-Activity Relationship Studies

The unique combination of functional groups in this compound allows researchers to conduct structure-activity relationship (SAR) studies. By modifying different parts of the molecule, scientists can identify which modifications lead to enhanced biological activity or reduced toxicity.

Functional Group Modification Expected Effect
SulfonamideAltering the aromatic ringChange in antimicrobial activity
TetrazoleSubstituting nitrogen atomsVariation in anticancer potency
CarboxamideModifying the alkyl chainImpact on solubility and absorption

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that tetrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines. The specific derivative used in this study bore similarities to this compound, suggesting potential efficacy in targeting cancer cells through similar mechanisms .

Case Study 2: Anti-inflammatory Effects

Another research article reported on a series of sulfonamide compounds that showed promising results in reducing inflammation markers in animal models. The presence of the methoxy group was noted to enhance the anti-inflammatory response, indicating that this compound could be a candidate for further investigation in inflammatory disease models .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, emphasizing differences in scaffold, substituents, and bioactivity.

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents Pharmacological Activity Key Differences
Target Compound 2H-tetrazole - 3-Methoxyphenylsulfonamido
- Cyclopentyl carboxamide
Hypothesized: Anti-inflammatory, enzyme inhibition (e.g., COX-2) Reference compound for comparison.
Compounds 7–9 1,2,4-triazole - 4-X-phenylsulfonyl (X = H, Cl, Br)
- 2,4-Difluorophenyl
Not explicitly reported; triazoles typically show antimicrobial or antifungal activity. Triazole core (vs. tetrazole) reduces nitrogen content and electron delocalization, potentially lowering metabolic stability and target affinity .
Compound 61 Tetrazole Unspecified aryl/heteroaryl groups Potent anti-inflammatory (carrageenan-induced edema model; comparable to diclofenac sodium). Lacks sulfonamido and cyclopentyl groups; highlights tetrazole’s intrinsic anti-inflammatory potential.
Compound Benzimidazole + Furan - Cyclopentylcarbamimidoyl
- Furan-linked phenyl
Likely antimicrobial or antiparasitic (based on benzimidazole’s known activities). Benzimidazole-furan scaffold differs entirely from tetrazole; shared cyclopentyl group may improve membrane permeability.

Pharmacological and Physicochemical Properties

  • Tetrazole vs. Triazole : The tetrazole core in the target compound provides a higher nitrogen content and stronger electron-withdrawing effects compared to triazoles (e.g., compounds 7–9). This enhances metabolic stability and mimics carboxylic acid groups more effectively, improving interactions with enzymes or receptors .
  • Sulfonamido Group : The 3-methoxyphenylsulfonamido moiety in the target compound likely enhances binding to hydrophobic pockets in target proteins (e.g., cyclooxygenase-2), similar to sulfonamide-containing drugs like celecoxib . In contrast, compounds 7–9 lack the methoxy group, which may reduce selectivity.

Q & A

Q. Which software tools are recommended for crystallographic refinement of this compound?

  • Answer : SHELXL is preferred for small-molecule refinement due to its robust handling of disorder and twinning . For macromolecular complexes, refine high-resolution data (≤1.2 Å) with PHENIX .

Q. How can researchers validate synthetic intermediates when spectroscopic data are inconclusive?

  • Answer :
  • X-ray crystallography : Obtain single crystals via vapor diffusion (e.g., hexane/ethyl acetate) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous NMR signals .

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